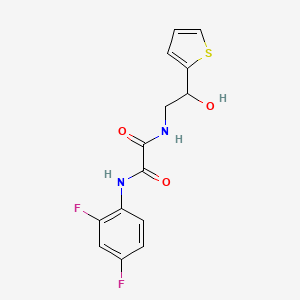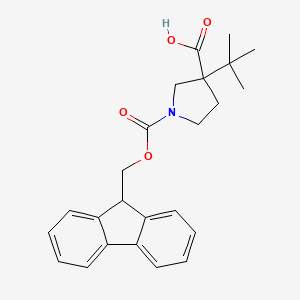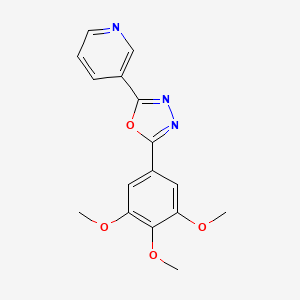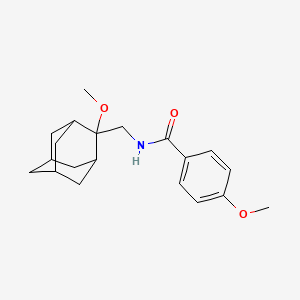![molecular formula C20H20N4OS B2907762 3-[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole CAS No. 946377-54-4](/img/structure/B2907762.png)
3-[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent.
Mécanisme D'action
Target of Action
Similar compounds with a 1,2,4-triazole moiety have been reported to have a wide range of medicinal actions, ranging from anti-tubercular action to protein inhibitory action involved in the mechanism of diseases such as diabetes, obesity, and cancer .
Mode of Action
It is known that compounds with a 1,2,4-triazole moiety can interact with various proteins and enzymes, potentially altering their function .
Biochemical Pathways
Similar compounds have been reported to have a variety of effects on different biochemical pathways, including those involved in tubercular, diabetes, obesity, and cancer mechanisms .
Result of Action
Similar compounds have been reported to have a variety of medicinal actions, including anti-tubercular, protein inhibitory, and antifungal effects .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole in lab experiments is its potential as a therapeutic agent in various diseases. Additionally, it is relatively easy to synthesize and has been found to exhibit low toxicity in animal studies. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 3-[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole. One potential direction is to further investigate its mechanism of action and signaling pathways involved in its therapeutic effects. Additionally, more studies are needed to determine its efficacy and safety in clinical trials. Furthermore, it may be beneficial to explore its potential as a combination therapy with other drugs or as a drug delivery system for targeted therapy. Finally, future research may focus on improving its solubility and bioavailability to enhance its therapeutic potential.
In conclusion, 3-[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole is a promising compound with potential as a therapeutic agent in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and improve its efficacy and safety for clinical use.
Méthodes De Synthèse
The synthesis of 3-[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole involves the reaction of 4-methoxyphenylhydrazine with 2-bromo-1-(propylsulfanyl)ethanone to form 4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole. The resulting compound is then reacted with 1H-indole-3-carbaldehyde in the presence of a base to yield the final product.
Applications De Recherche Scientifique
3-[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Recent studies have shown that this compound exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, it has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
3-[4-(4-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-3-12-26-20-23-22-19(17-13-21-18-7-5-4-6-16(17)18)24(20)14-8-10-15(25-2)11-9-14/h4-11,13,21H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYANUBUUTHNEKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2907682.png)

![Ethyl 4-[(2-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2907684.png)

![N-(3-chloro-2-methylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2907686.png)

![3-methyl-2-oxo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2907696.png)
![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2907697.png)
![methyl 5-{[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2907698.png)
![Lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2907699.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2907701.png)
